molecular formula C15H22N2O3 B244930 N-[2-methoxy-4-(propanoylamino)phenyl]pentanamide

N-[2-methoxy-4-(propanoylamino)phenyl]pentanamide

Cat. No. B244930
M. Wt: 278.35 g/mol
InChI Key: HORKOCAPRMYBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methoxy-4-(propanoylamino)phenyl]pentanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPAA and has been studied extensively for its unique properties and potential benefits.

Mechanism of Action

The mechanism of action of MPAA is not fully understood, but studies have shown that it may work by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. MPAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Further research is needed to fully understand the mechanism of action of MPAA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPAA are complex and varied. Studies have shown that MPAA can affect various cellular processes, including cell cycle regulation, DNA synthesis, and protein synthesis. MPAA has also been shown to affect neurotransmitter levels in the brain, which may contribute to its potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

MPAA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. MPAA is also highly soluble in water, which makes it easy to work with in aqueous solutions. However, MPAA also has some limitations for use in lab experiments. It is a highly reactive compound that can be difficult to handle safely. MPAA also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on MPAA. One area of focus is on understanding the mechanism of action of MPAA at the molecular level. This could lead to the development of more effective treatments for cancer and other diseases. Another area of focus is on developing new synthesis methods for MPAA that are more efficient and cost-effective. Finally, there is a need for more research on the potential side effects of MPAA, as well as its interactions with other drugs and compounds.

Synthesis Methods

The synthesis of MPAA involves the reaction of 4-aminophenol with propanoyl chloride to form N-(4-hydroxyphenyl) propanamide. This compound is then reacted with 2-methoxyphenylpentanoyl chloride to form the final product, N-[2-methoxy-4-(propanoylamino)phenyl]pentanamide. The synthesis method of MPAA is a complex process that requires careful control of reaction conditions to ensure high yield and purity of the final product.

Scientific Research Applications

MPAA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of MPAA is in the field of cancer research. Studies have shown that MPAA has potent anti-tumor activity and can inhibit the growth and proliferation of cancer cells. MPAA has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

N-[2-methoxy-4-(propanoylamino)phenyl]pentanamide

InChI

InChI=1S/C15H22N2O3/c1-4-6-7-15(19)17-12-9-8-11(10-13(12)20-3)16-14(18)5-2/h8-10H,4-7H2,1-3H3,(H,16,18)(H,17,19)

InChI Key

HORKOCAPRMYBAT-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CC)OC

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CC)OC

Origin of Product

United States

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